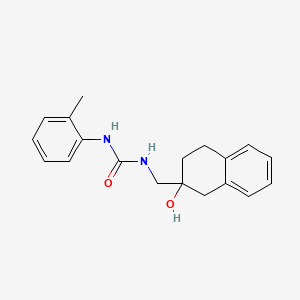

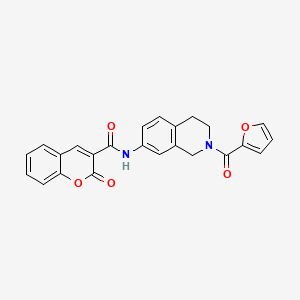

![molecular formula C22H14F3N3O B2775193 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine CAS No. 339013-24-0](/img/structure/B2775193.png)

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine” is a complex organic molecule. It contains a 1,2,4-triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has two phenyl groups (benzene rings), a trifluoromethyl group (-CF3), and a phenoxy group (-OC6H5) attached to it.

Molecular Structure Analysis

The molecular formula of the compound is C22H14F3N3O, indicating it contains 22 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom. The presence of multiple aromatic rings (from the phenyl and triazine groups) likely contributes to the compound’s stability and may influence its reactivity.Scientific Research Applications

Corrosion Inhibition

The application of triazine derivatives, including structures similar to 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine, has been extensively studied for corrosion inhibition purposes. For instance, the investigation into the corrosion inhibition performance of three triazine derivatives on mild steel in hydrochloric acid demonstrates high efficiency, with corrosion inhibition efficiencies reaching up to 98.6% at optimal concentrations. This research utilized a combination of gravimetric methods, electrochemical impedance spectroscopy, potentiodynamic polarization, scanning electron microscopy, Density Functional Theory (DFT), and molecular dynamics simulations to evaluate performance. The inhibitors showed mixed-type behavior with cathodic predominance, and their adsorption on the metal surface adhered to the Langmuir isotherm model, supporting the potent application of triazine derivatives in corrosion protection (Ambrish Singh et al., 2018).

Molecular Design for Organic Electronics

Another notable application of triazine-based molecules, including those structurally related to this compound, is in the field of organic electronics. The rational molecular design of novel host materials combining intra- and intermolecular charge transfers for efficient solution-processed organic light-emitting diodes (OLEDs) has been explored. These designs feature triazine units as electron-accepting segments, showcasing their potential in enhancing device performance. Such studies highlight the versatility of triazine derivatives in electronic applications, emphasizing their role in developing advanced materials for OLEDs (Guimin Zhao et al., 2020).

Electrochromic and Photoluminescent Materials

Triazine derivatives also find applications in electrochromic and photoluminescent materials. Research into the electrochromic behavior of triazine-based ambipolar compounds has shed light on their potential for use in various electronic devices. This study compared the electrochemical and optical properties of compounds containing fluorene, carbazole, and phenothiazine moieties, aiming to correlate these properties with π-electron conjugation lengths. Such materials are promising for developing new electrochromic devices, indicating the broad utility of triazine derivatives in creating responsive and adaptable electronic materials (P. Data et al., 2016).

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry given the bioactive nature of many trifluoromethyl-containing compounds . Further studies could also aim to fully characterize its physical and chemical properties.

properties

IUPAC Name |

3,6-diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N3O/c23-22(24,25)17-12-7-13-18(14-17)29-21-19(15-8-3-1-4-9-15)27-28-20(26-21)16-10-5-2-6-11-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDJWIPFHKPFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

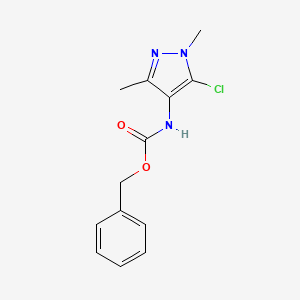

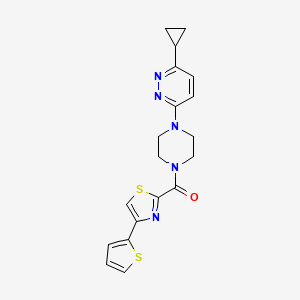

![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2775118.png)

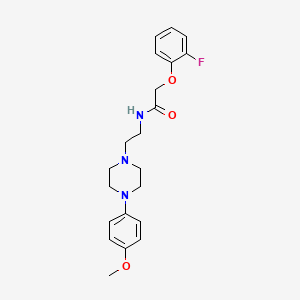

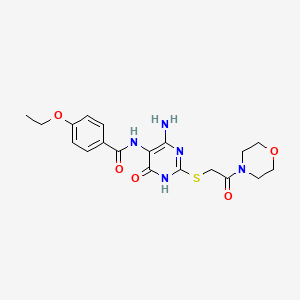

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2775119.png)

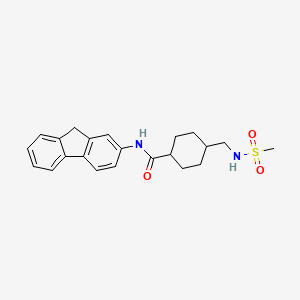

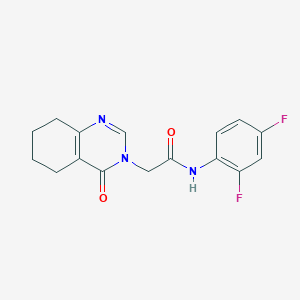

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)

![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)

![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)